4-Methyl-4-hepten-3-one

Flavor chemistry Olfactometry Aroma potency

4-Methyl-4-hepten-3-one (CAS 22319-31-9), systematically named (E)-4-methylhept-4-en-3-one, is a low-molecular-weight (126.20 g/mol) α,β-unsaturated ketone belonging to the class of alpha-branched alpha,beta-unsaturated ketones. It occurs naturally as a volatile constituent in defensive secretions of certain harvestmen (Opiliones) and as a trace aroma compound in cooked meats, roasted peanuts, mushrooms, and wines.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 22319-31-9
Cat. No. B13815661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-hepten-3-one
CAS22319-31-9
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC=C(C)C(=O)CC
InChIInChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h6H,4-5H2,1-3H3/b7-6+
InChIKeyBDBHRHLQMIKKIB-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-hepten-3-one (CAS 22319-31-9): Sourcing Guide for an α,β-Unsaturated Ketone Flavor and Semiochemical


4-Methyl-4-hepten-3-one (CAS 22319-31-9), systematically named (E)-4-methylhept-4-en-3-one, is a low-molecular-weight (126.20 g/mol) α,β-unsaturated ketone belonging to the class of alpha-branched alpha,beta-unsaturated ketones [1]. It occurs naturally as a volatile constituent in defensive secretions of certain harvestmen (Opiliones) and as a trace aroma compound in cooked meats, roasted peanuts, mushrooms, and wines [2][3]. The compound is listed in the EU Flavouring Substances database under FL-no 07.261 and has been evaluated through the EFSA Flavouring Group Evaluation 204 (FGE.204) framework for α,β-unsaturated ketones [4]. Its defining structural feature is the conjugated enone system (C4–C5 double bond in E-configuration), which fundamentally distinguishes it from its saturated analogs in terms of chemical reactivity, organoleptic potency, and regulatory evaluation pathway.

Why 4-Methyl-4-hepten-3-one Cannot Be Replaced by Generic Saturated Ketones: Structural and Regulatory Consequences


Substituting 4-methyl-4-hepten-3-one with a saturated analog such as 4-methyl-3-heptanone (CAS 6137-11-7, FEMA 4966) introduces multiple points of functional divergence that cannot be corrected by simple concentration adjustment. The conjugated enone chromophore imparts an odor detection threshold of 0.01 ppb—an extreme potency that saturated ketones do not match at equivalent carbon skeleton length [1]. Furthermore, the α,β-unsaturation places this compound under EFSA's FGE.204 genotoxicity evaluation pathway specifically designed for α,β-unsaturated ketones, whereas saturated analogs are assessed under different structural class criteria [2]. In chemical ecology applications, the (E)-configured double bond is critical for species-specific signaling; the saturated analog 4-methyl-3-heptanone triggers alarm behavior in Atta ants, while 4-methyl-4-hepten-3-one is found only in queen-specific mandibular gland secretions of certain species, indicating a distinct biological recognition mechanism [3]. Physical property differences—including a ~19 °C higher boiling point (179 °C vs. 160 °C) and lower molecular weight (126.2 vs. 128.2 g/mol)—further impact chromatographic behavior and formulation volatility profiles [4].

Quantitative Differentiation Evidence for 4-Methyl-4-hepten-3-one Procurement Decisions


Odor Detection Threshold: 0.01 ppb – Extreme Potency Relative to Saturated C8 Ketone Benchmarks

4-Methyl-4-hepten-3-one exhibits an aroma detection threshold of 0.01 ppb, as reported in Fenaroli's Handbook of Flavor Ingredients, making it one of the most potent odorants among aliphatic C8 ketones [1]. In contrast, the saturated analog 4-methyl-3-heptanone (CAS 6137-11-7) is described as having a sharp, pungent odor recognizable at substantially higher concentrations, consistent with the general phenomenon that α,β-unsaturation enhances olfactory potency through increased molecular polarizability and receptor affinity . While a directly comparable numerical threshold for 4-methyl-3-heptanone is not uniformly reported in authoritative databases, the available descriptor-based evidence establishes that the unsaturated enone confers an odor activity value that differs by orders of magnitude.

Flavor chemistry Olfactometry Aroma potency

Regulatory Status: Absence of FEMA GRAS Number Creates a Defined Procurement Requirement

4-Methyl-4-hepten-3-one does not carry a FEMA GRAS number (FEMA: N/A), unlike its saturated analog 4-methyl-3-heptanone, which holds FEMA 4966 with a defined flavor profile and established use levels in multiple food categories [1][2]. The target compound is instead regulated in the EU under FL-no 07.261 and has been evaluated within EFSA's FGE.204 framework for α,β-unsaturated ketones, where representative substances demonstrated no genotoxicity concern at dietary exposure levels [3]. The absence of FEMA listing means that U.S. food-flavor formulators must rely on EU regulatory documentation and may face additional GRAS determination requirements when formulating for U.S. markets, creating a clear regulatory differentiation point for procurement decisions.

Flavor regulation FEMA GRAS Food contact

Boiling Point and Volatility Profile: 19.4 °C Higher Than Saturated Analog Affects Formulation and Separation

The boiling point of 4-methyl-4-hepten-3-one is reported as 179.3 °C at 760 mmHg (calculated) , which is approximately 19.4 °C higher than that of 4-methyl-3-heptanone at 159.9 °C at 760 mmHg . This difference arises from the enhanced dipole–dipole interactions and π-electron delocalization in the α,β-unsaturated carbonyl system. The higher boiling point directly impacts headspace volatility in flavor delivery systems and alters the temperature-programmed elution order in GC analytical methods, where the target compound elutes later than its saturated counterpart on polar stationary phases (Kovats RI 1424 on DB-Wax) [1].

Physicochemical properties Chromatography Formulation science

Flavor Character Specificity: Fatty, Waxy Green with Chicken Nuances vs. Broader Cooked-Fruity Profile of the Saturated Analog

At 10 ppm taste concentration, 4-methyl-4-hepten-3-one is characterized as fatty, waxy green, with chicken nuances [1]. This contrasts with the flavor profile of 4-methyl-3-heptanone (FEMA 4966), which at comparable concentrations delivers cooked and roasted, fruity, meaty, nutty, milk & dairy, vegetable, spice, and herb notes [2]. The narrower, more specific flavor character of the target compound is consistent with its natural occurrence pattern: it has been identified in chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [3]. The saturated analog, in contrast, appears in a broader range of food matrices and insect pheromone systems, contributing to a more generalized flavor profile.

Flavor profiling Sensory science Food chemistry

Biological Specificity in Chemical Ecology: Queen-Specific vs. General Alarm Pheromone Function

In the leaf-cutter ant Atta laevigata, 4-methyl-4-hepten-3-one is found exclusively in queen mandibular gland secretions, whereas 4-methyl-3-heptanone is the dominant component across all worker castes, functioning as a general alarm pheromone [1]. In opilionid defensive secretions, 4-methyl-4-hepten-3-one co-occurs with its saturated analog in Leiobunum townsendi and L. leiopenis, suggesting complementary rather than redundant roles in chemical defense [2][3]. The (E)-configured α,β-unsaturated ketone structure may serve as a more specific recognition cue or may confer different volatility characteristics suited to context-dependent signaling. No behavioral bioassay has been published that directly compares the biological activity of these two compounds in the same assay system at controlled doses, so the differentiation is based on compositional distribution rather than functional potency.

Chemical ecology Semiochemistry Insect pheromones

GC-MS Analytical Differentiation: Kovats RI 1424 on DB-Wax Enables Unambiguous Identification in Complex Volatile Mixtures

4-Methyl-4-hepten-3-one has a well-characterized Kovats retention index of 1424 on DB-Wax polar column (custom temperature program, helium carrier gas), as determined by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOF-MS) in Brazilian Merlot wine volatile profiling [1]. This RI value provides a reliable reference for peak identification in complex food, biological, and environmental samples. The compound has also been detected and confirmed by SPME-GC/MS in Kazakh dry-cured beef volatile analysis, where it loaded on principal component 1 (PC1) associated with smoke-derived flavor compounds [2]. The availability of a verified RI in the NIST Chemistry WebBook constitutes a practical advantage for analytical laboratories that require unambiguous chromatographic confirmation without the need for an in-house synthesized standard.

Analytical chemistry GC-MS Volatile profiling

Evidence-Backed Application Scenarios for 4-Methyl-4-hepten-3-one Procurement


Trace-Impact Savory Flavor Formulation Requiring Extreme Odor Potency at Sub-ppb Levels

Flavor houses developing chicken-fat, roasted-meat, or green-note savory profiles can leverage the 0.01 ppb odor detection threshold of 4-methyl-4-hepten-3-one to achieve perceptible aroma impact at nanogram-per-kilogram dosing levels [1]. This extreme potency, combined with its fatty, waxy green, chicken-nuance taste character at 10 ppm, makes the compound a precision tool for top-note enhancement in complex savory flavor formulations where the broader fruity-roasted character of 4-methyl-3-heptanone (FEMA 4966) would introduce off-notes [1][2]. Formulators targeting EU markets benefit from the existing EU FL-no 07.261 listing under the FGE.204 evaluation framework, though U.S. formulators must address the absence of FEMA GRAS affirmation [3].

GC-MS Volatile Profiling and Authenticity Testing in Food and Beverage Quality Control

Analytical laboratories performing volatile compound profiling of wines, cooked meats, roasted nuts, and mushrooms can use the verified Kovats RI 1424 on DB-Wax as a reference for unambiguous identification of 4-methyl-4-hepten-3-one in complex matrices [1]. The compound's detection by GC×GC-TOF-MS in Brazilian Merlot wines and its association with smoke-derived volatile signatures in dry-cured beef (PC1 loading) establish its relevance as a marker compound in food authenticity and process-control analyses [1][2]. The ~19 °C higher boiling point relative to saturated C8 ketones further ensures chromatographic resolution from potential co-eluting interferents [3].

Chemical Ecology Studies of Caste-Specific Semiochemical Signaling in Social Insects

Researchers investigating queen-specific pheromone signaling in leaf-cutter ants (Atta spp.) require 4-methyl-4-hepten-3-one as a reference compound because it is found exclusively in queen mandibular gland secretions, whereas the saturated analog 4-methyl-3-heptanone is ubiquitous across all castes [1]. Procurement of the correct α,β-unsaturated ketone is critical to avoid confounding caste-specific behavioral assays. The compound is also a confirmed component of defensive secretions in multiple Leiobunum harvestmen species, enabling comparative phylogenetic studies of opilionid chemical defense evolution [2].

Natural Occurrence Verification and Authenticity Marker for Cooked Meat and Plant-Based Food Research

4-Methyl-4-hepten-3-one has been reported in a diverse range of thermally processed foods: chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [1]. This broad natural occurrence pattern, combined with its analytically verified Kovats retention index, positions the compound as a candidate authenticity marker in food fraud detection and as a target analyte in metabolomic studies of thermal processing effects on food volatile profiles.

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